Salazodimethoxine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

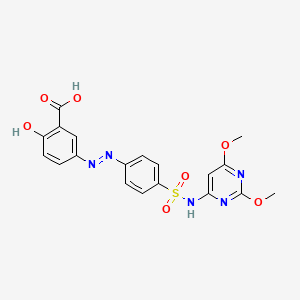

5-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-30-17-10-16(20-19(21-17)31-2)24-32(28,29)13-6-3-11(4-7-13)22-23-12-5-8-15(25)14(9-12)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBTXCMEZUYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40016-88-4 | |

| Record name | Salazodimethoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040016884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SALAZODIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41HNFZ9DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery of Salazodimethoxine

Early Investigative Studies and Origins of Salazodimethoxine

The origins of this compound are intrinsically linked to the discovery and subsequent research into sulfonamides, often referred to as sulfa drugs. These compounds marked a pivotal moment in medicine as they were the first broadly effective antibacterials to be utilized systemically, thereby initiating the era of antibiotic therapy. medmuv.com

Early investigative studies into sulfonamides trace back to experiments conducted in 1932 by Bayer AG, a prominent German chemical trust. Their research focused on coal-tar dyes, hypothesizing that these compounds, known for their preferential binding to bacteria and parasites, could be repurposed to combat harmful microorganisms within the body. This line of inquiry led to the identification of Prontosil, the first sulfonamide drug. medmuv.com

The fundamental mechanism of action for antibacterial sulfonamides was later elucidated, revealing their role as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). medmuv.com This enzyme is crucial for bacteria in synthesizing folate, a vital coenzyme for nucleic acid and protein synthesis necessary for cell division. By structurally mimicking para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides interfere with this biosynthetic pathway, thereby inhibiting bacterial growth and multiplication, classifying them as bacteriostatic agents. medmuv.com

Evolution of Research Trajectories Leading to this compound Characterization

The initial success of simple sulfonamides spurred further research into developing derivatives with enhanced properties or broader applications. The evolution of research trajectories involved exploring various chemical modifications to the basic sulfonamide structure. General methods for synthesizing sulfonamides include the sulfonation of acetanilide (B955) to form acetyl sulfanilic acid chloride, followed by condensation with ammonia (B1221849) or other amines to yield acetyl sulfanilamides. Subsequent saponification of the acyl group, typically through acid or alkali hydrolysis, completes the synthesis. medmuv.com

Positioning of this compound within Established Chemical Compound Classes

This compound is unequivocally positioned within the class of sulfonamides. More specifically, it is categorized as a derivative of sulfonamides and salicylic (B10762653) acid. medmuv.com It is also described as a "combined drug of sulfonamides and 5-aminosalicylic acid," highlighting its dual nature. core.ac.uk The presence of a pyrimidine (B1678525) cycle within its structure further defines its chemical classification. medmuv.com

The solubility characteristics of sulfonamides, in general, provide insight into this compound's properties. Sulfonamides are typically white, odorless compounds that are slightly soluble or insoluble in water, alcohol, chloroform (B151607) (CHCl3), and ether, though some exhibit solubility in acetone. medmuv.com Their amphoteric nature allows them to dissolve in both acids and alkalis, forming salts. medmuv.com

Table 1: Solubility Characteristics of Sulfonamides (General)

| Solvent | Solubility |

| Water | Slightly soluble or insoluble |

| Alcohol | Slightly soluble or insoluble |

| Chloroform | Slightly soluble or insoluble |

| Ether | Slightly soluble or insoluble |

| Acetone | Soluble (for some sulfonamides) |

| Acids | Soluble (forms salts) |

| Alkalis | Soluble (forms salts) |

Synthetic Methodologies and Chemical Derivation Strategies for Salazodimethoxine

Original Synthetic Pathways for Salazodimethoxine

The foundational synthesis of this compound (Sulfamonomethoxine) is rooted in established principles of sulfonamide chemistry. A key method for its preparation involves the condensation of sulfanilamide (B372717) with a pyrimidine (B1678525) derivative.

One documented pathway outlines the reaction of sulfanilamide (SN) with 6-chloropyrimidine in a methanol (B129727) solution containing sodium methylate. This reaction is carried out under atmospheric pressure with reflux for a period of 1 to 12 hours, facilitated by a solid catalyst. Following the reaction, the solvent is recovered under reduced pressure. The resulting precipitate is then dissolved in water, the solid catalyst is filtered off, and the filtrate is acidified with hydrochloric acid to a pH of 5, leading to the precipitation of this compound.

This classical approach, while effective, represents a foundational method from which more advanced and optimized strategies have evolved.

Advanced Chemical Synthesis Approaches and Optimization Techniques for this compound Production

While specific advanced synthetic routes for this compound are not extensively detailed in publicly available literature, the broader field of sulfonamide synthesis has seen significant progress. These advancements focus on improving yield, reducing reaction times, employing greener catalysts, and simplifying purification processes.

For the synthesis of sulfonamides in general, modern approaches include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher consistency and scalability.

Novel catalytic systems: The development of more efficient and selective catalysts can improve the coupling reaction between the sulfonyl chloride and the amine, minimizing side reactions and simplifying purification.

While direct application of these techniques to this compound production is not explicitly documented, their successful implementation in the synthesis of other sulfonamides suggests their potential for optimizing this compound's manufacturing process.

Furthermore, optimization of existing methods can be achieved by systematically studying the effects of various parameters. For instance, a study on the degradation of Sulfamonomethoxine using a photo-Fenton process highlights the importance of optimizing conditions such as pH, temperature, and reagent concentrations to achieve high efficiency. While focused on degradation, the principles of process optimization are directly transferable to synthetic pathways.

Chemical Modification Strategies and Synthesis of this compound Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a parent drug. While specific, extensively studied analogues of this compound are not widely reported, the general strategies for modifying sulfonamides can be applied.

Key areas for modification on the this compound scaffold would include:

Substitution on the pyrimidine ring: Altering the methoxy (B1213986) group or adding other substituents to the pyrimidine ring could modulate the compound's electronic properties and its interaction with the target enzyme, dihydropteroate (B1496061) synthase.

Modification of the aniline (B41778) moiety: Changes to the amino group or the benzene (B151609) ring of the sulfanilamide portion could influence the drug's solubility, protein binding, and metabolic stability.

The synthesis of such analogues would typically follow similar synthetic routes to the parent compound, starting with appropriately modified precursors. For example, to create an analogue with a different alkoxy group on the pyrimidine ring, one would start with the corresponding 4-chloro-6-alkoxypyrimidine.

Design and Synthesis of Prodrugs and Targeted Delivery Systems for this compound

The development of prodrugs and targeted delivery systems is a sophisticated strategy to enhance the therapeutic index of a drug by improving its delivery to the site of action and minimizing off-target effects.

Prodrug Design:

A common approach for sulfonamides is to create prodrugs that mask the acidic sulfonamide proton or the aniline amino group. This can improve oral absorption, increase lipophilicity for better membrane penetration, or achieve targeted release. For instance, N-acylsulfonamides can be synthesized, which are designed to be cleaved in vivo by enzymes to release the active sulfonamide.

Targeted Delivery Systems:

Encapsulating this compound within nanocarriers is a promising approach for targeted delivery. Various nanosystems can be employed:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with ligands (e.g., antibodies, peptides) to target specific cells or tissues.

Polymeric nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled release of the encapsulated drug.

Niosomes: Non-ionic surfactant-based vesicles that can also serve as effective drug carriers.

The synthesis of these delivery systems involves loading this compound into the pre-formed nanocarriers or during their formulation process. The surface of these carriers can then be functionalized with targeting moieties to direct them to specific sites of infection, thereby increasing the local concentration of the antibiotic and reducing systemic exposure.

Molecular and Cellular Mechanisms of Action of Salazodimethoxine

Identification and Characterization of Primary Molecular Targets of Salazodimethoxine

The primary molecular targets of this compound are derived from its sulfonamide component, sulfadimethoxine, and its aminosalicylate component, 5-ASA. The sulfadimethoxine moiety engages with enzymes in the folate synthesis pathway, a mechanism shared by other sulfonamide drugs. The 5-ASA moiety interacts with targets involved in inflammatory processes.

Protein-Ligand Interaction Profiling of this compound

A detailed protein-ligand interaction profile for this compound is not extensively documented in publicly available research. However, the interactions can be inferred from its components. For the sulfadimethoxine moiety targeting DHPS, the interaction is based on its structural mimicry of PABA, allowing it to fit into the enzyme's active site. This binding is stabilized by a series of non-covalent interactions.

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze and visualize these non-covalent contacts, which are crucial for understanding the binding affinity and specificity of a drug. These interactions typically include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking interactions. For this compound, these interactions would dictate its binding stability with target enzymes like DHPS and inflammatory proteins.

Table 2: Types of Non-Covalent Interactions in Protein-Ligand Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Contacts | Interactions between nonpolar molecules or parts of molecules in an aqueous environment, driven by the tendency of water to exclude nonpolar groups. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. |

| π-Cation Interactions | A noncovalent molecular interaction between the face of an electron-rich π system (e.g., benzene) and an adjacent cation. |

| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions between oppositely charged residues. |

| Water Bridges | A water molecule that forms hydrogen bonds with both the protein and the ligand, thus bridging them. |

| Halogen Bonds | A noncovalent interaction between a halogen atom and a Lewis base. |

Elucidation of Downstream Signaling Pathways and Cellular Responses Modulated by this compound

The molecular actions of this compound trigger a cascade of downstream cellular events.

Folate Pathway Inhibition: By inhibiting the folate pathway, the sulfadimethoxine component leads to a depletion of tetrahydrofolate. researchgate.net This cofactor is essential for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. nih.govwikipedia.org The ultimate cellular responses are bacteriostasis (inhibition of bacterial growth) and, in rapidly dividing cells, cell death. study.comwikipedia.org Inhibition of purine synthesis has also been shown to affect cellular signaling pathways, such as the mTORC1 signaling network, which is sensitive to cellular purine levels. nih.govresearchgate.net Depletion of purines can also reprogram cellular metabolism, for instance by shunting glycolytic carbon into the serine synthesis pathway, which has been linked to changes in cell migration. nih.gov

Anti-inflammatory Pathways: The 5-ASA moiety modulates several signaling pathways associated with inflammation. It is known to be an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in mediating anti-inflammatory effects. nih.govmedchemexpress.com Additionally, 5-ASA can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. medchemexpress.comdrugbank.com Inhibition of NF-κB is thought to occur through the inhibition of p21-activated kinase 1 (PAK1). medchemexpress.com

Investigative Studies on Off-Target Interactions of this compound

While the primary targets of this compound are well-established, like all small molecules, it has the potential for off-target interactions. These unintended interactions can contribute to both therapeutic effects and adverse reactions. tandfonline.com For sulfonamides, off-target interactions with various human enzymes and proteins have been reported. tandfonline.com Computational methods and experimental polypharmacological screens are often employed in the early stages of drug development to identify potential off-target interactions. These studies help in predicting and mitigating undesired effects. For this compound specifically, comprehensive off-target profiling would be necessary to fully characterize its pharmacological activity.

Cellular Permeability and Transport Mechanism Assessments for this compound

The ability of a drug to cross cellular membranes is fundamental to its efficacy. The cellular permeability of this compound would be influenced by its physicochemical properties and its interaction with membrane transport proteins. The uptake of sulfonamides into bacterial cells is modeled as diffusion-like transport of both neutral and ionic forms, with the intracellular concentration being significantly influenced by the pH gradient across the cell membrane. nih.gov

In vitro models, such as Caco-2 cell monolayers, are widely used to predict the intestinal absorption and permeability of drugs. europa.eunih.gov These assays can determine a compound's apparent permeability coefficient (Papp) and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.govcreative-bioarray.com

Influx Transport Mechanisms

The uptake of drugs into cells is often mediated by influx transporters. The Solute Carrier (SLC) superfamily is a large group of membrane proteins responsible for the transport of a wide array of substrates, including ions, nutrients, and drugs, into cells. guidetopharmacology.orgnih.gov These transporters can be facilitative, relying on an electrochemical gradient, or secondary-active, using ion gradients to move substrates against their concentration gradient. nih.gov While specific influx transporters for this compound have not been definitively identified, members of the SLC superfamily are plausible candidates for its cellular uptake, particularly in mammalian cells.

Table 3: Comparison of Cellular Transport Mechanisms

| Transport Mechanism | Description | Energy Requirement | Example Transporter Family |

|---|---|---|---|

| Passive Diffusion | Movement of a substance across a membrane down its concentration gradient without the help of transport proteins. | None | N/A |

| Facilitated Diffusion | Movement of a substance across a membrane down its concentration gradient with the aid of a transport protein. | None | SLC (some members) |

| Secondary Active Transport | Movement of a substance against its concentration gradient, driven by the energy stored in the electrochemical gradient of another substance (e.g., Na+ or H+). | Indirect (uses ion gradient) | SLC (many members) nih.gov |

| Primary Active Transport | Movement of a substance against its concentration gradient, directly powered by the hydrolysis of ATP. | Direct (ATP hydrolysis) | ABC Transporters (primarily efflux) nih.gov |

Despite a comprehensive search for scientific information, there is currently no available data specifically detailing the molecular and cellular mechanisms of action for the chemical compound "this compound" in relation to efflux transport, resistance mechanisms, target site alterations, efflux pump overexpression, or metabolic inactivation.

The requested article structure is contingent on the existence of research pertaining to these specific interactions and resistance pathways for this compound. As no such research findings could be located, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

General information regarding the mechanisms of antimicrobial resistance, such as the role of ABC transporters, enzyme mutations, and efflux pump modulation, is well-documented for other compounds. However, applying this general knowledge to this compound without specific supporting data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the content for the following sections and subsections, as requested, cannot be provided:

Preclinical Pharmacological Investigations of Salazodimethoxine

In Vitro Pharmacological Characterization of Salazodimethoxine

The in vitro pharmacological profile of this compound is predicated on the known activities of sulfonamides and compounds containing a salicylic (B10762653) acid component.

Cell-Based Activity Profiles (e.g., antimicrobial, anti-inflammatory effects)

Antimicrobial Effects: As a sulfonamide, this compound is expected to exhibit bacteriostatic activity against a broad spectrum of gram-positive and gram-negative bacteria. hekint.orgmsdvetmanual.comnih.govla.gov The primary mechanism of action for this class of drugs is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. hekint.orgveteriankey.combiologydiscussion.combiorxiv.org Folic acid is an essential precursor for the synthesis of nucleic acids, and its depletion halts bacterial growth and replication. hekint.org The antimicrobial efficacy of sulfonamides can be influenced by the specific bacterial strain and the presence of resistance mechanisms. la.govbiorxiv.org Some studies have shown that hydroxylated metabolites of certain sulfonamides retain a degree of antimicrobial activity. nih.gov

Anti-inflammatory Effects: The presence of a salicylic acid moiety, similar to that in sulfasalazine, suggests that this compound may possess significant anti-inflammatory properties. pharmascience.comdrugbank.com The anti-inflammatory actions of such compounds are multifaceted. They are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. pharmascience.comopenaccesspub.orgyoutube.com Furthermore, they may modulate the activity of key inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). youtube.com Some sulfonamide derivatives have demonstrated potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced inflammation in cell lines like RAW 264.7 and by showing dose-dependent inhibition of COX-1 and COX-2 enzymes. rsc.org

A summary of expected in vitro activities is presented in the table below.

| Activity | Expected Effect of this compound | Mechanism |

| Antimicrobial | Bacteriostatic against susceptible bacteria | Inhibition of dihydropteroate synthase (DHPS) and folic acid synthesis |

| Anti-inflammatory | Reduction of inflammatory mediators | Inhibition of COX and LOX pathways, modulation of NF-κB |

Assessment of Molecular and Cellular Biomarkers of this compound Activity

Based on the activities of related compounds, the assessment of this compound's in vitro activity would likely involve monitoring specific molecular and cellular biomarkers.

For antimicrobial activity, a key biomarker would be the minimal inhibitory concentration (MIC) against various bacterial strains. nih.gov A decrease in bacterial viability and growth rate following exposure to the compound would be a primary indicator of its efficacy.

For anti-inflammatory activity, a range of biomarkers could be assessed in relevant cell models (e.g., macrophages, intestinal epithelial cells) stimulated with inflammatory agents. These include:

Pro-inflammatory Cytokines: Reduced expression and secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Inflammatory Enzymes: Decreased expression and activity of COX-2 and inducible nitric oxide synthase (iNOS).

Signaling Pathways: Inhibition of the phosphorylation and activation of components of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.

Reactive Oxygen Species (ROS): Some studies on sulfonamides have investigated their impact on ROS production, which can be a marker of cellular stress and inflammation. nih.gov

In Vivo Pharmacological Efficacy Studies of this compound in Animal Models (mechanistic and proof-of-concept)

In vivo studies would be essential to confirm the therapeutic potential of this compound and to understand its pharmacological effects in a complex biological system.

Selection and Rationale of Animal Disease Models for this compound Investigation

The choice of animal models would be guided by the expected antimicrobial and anti-inflammatory properties of this compound.

For antimicrobial efficacy, standard models of bacterial infection would be appropriate. These could include murine models of systemic infection (e.g., sepsis) or localized infections (e.g., urinary tract infection, skin and soft tissue infection) induced by relevant pathogens. The rationale is to assess the ability of the compound to reduce bacterial load and improve clinical outcomes in a living organism.

For anti-inflammatory efficacy, given the structural similarity to sulfasalazine, models of inflammatory bowel disease (IBD) such as colitis induced by dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) in rodents would be highly relevant. pharmascience.com These models mimic key features of human IBD, including intestinal inflammation, tissue damage, and immune cell infiltration. Additionally, models of acute inflammation, such as carrageenan-induced paw edema in rats, could be used for initial screening of anti-inflammatory activity. rsc.org

Evaluation of Pharmacodynamic Markers and Mechanistic Biomarkers in Animal Systems

In animal models, a variety of pharmacodynamic and mechanistic biomarkers would be evaluated to assess the efficacy of this compound.

In infectious disease models, key pharmacodynamic markers would include:

Reduction in bacterial burden in target organs (e.g., spleen, liver, kidneys).

Improvement in survival rates and clinical scores of infected animals.

Modulation of host inflammatory responses to infection, such as levels of pro-inflammatory cytokines in serum and tissues.

In inflammatory disease models (e.g., colitis), a comprehensive panel of biomarkers would be examined:

Clinical and Macroscopic Markers: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding. Colon length and macroscopic damage scores would also be assessed.

Histological Markers: Microscopic evaluation of tissue sections to assess the degree of inflammation, ulceration, and tissue architecture disruption.

Molecular Biomarkers: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in colon tissue and serum. Myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration. Expression of inflammatory mediators like COX-2 and iNOS in intestinal tissues.

The table below summarizes potential in vivo biomarkers.

| Model Type | Pharmacodynamic/Mechanistic Biomarkers |

| Bacterial Infection | Bacterial load, survival rate, serum cytokine levels |

| Inflammatory Bowel Disease | Disease Activity Index (DAI), colon length, histological score, tissue MPO activity, tissue cytokine levels, COX-2 expression |

Comparative Pharmacological Activity of this compound in Preclinical Models

To establish the therapeutic potential of this compound, its pharmacological activity in preclinical models would be compared to that of standard-of-care agents.

For its antimicrobial activity, a direct comparison with other clinically relevant sulfonamides or antibiotics used to treat the specific infection being modeled would be necessary.

For its anti-inflammatory activity, a head-to-head comparison with sulfasalazine in a model of IBD would be a critical study. drugbank.com This would help to determine if this compound offers any advantages in terms of efficacy or other pharmacological parameters. Comparisons with other classes of anti-inflammatory drugs, such as corticosteroids or biologics, could also be considered in later stages of preclinical development.

Pharmacokinetic and Biotransformation Profiling of Salazodimethoxine in Research Models

Absorption and Distribution Studies of Salazodimethoxine in Preclinical Systems

The absorption and distribution of this compound have been characterized in several animal models, revealing insights into its tissue penetration and accumulation.

Tissue Distribution and Accumulation Profiles

Following administration, this compound distributes to various tissues. Studies in pigs have shown that after intramuscular injection, the drug is widely distributed, with concentrations in the liver and kidney being higher than in muscle tissue. In these studies, the concentration in bile was notably high, suggesting biliary excretion plays a role.

In calves, the distribution of related sulfonamides has been shown to be extensive, with the highest concentrations found in the kidney, liver, and lung. The volume of distribution for sulfadimethoxine, a closely related compound, has been reported to be around 0.36 L/kg in goats, indicating moderate tissue penetration.

Plasma Protein Binding Characterization of this compound

The binding of this compound to plasma proteins is a key determinant of its distribution and elimination. In cattle, the binding of sulfadimethoxine to plasma proteins is approximately 80%. This high degree of binding can influence the drug's availability to tissues and its rate of clearance.

Studies in various species have shown that the extent of plasma protein binding for sulfonamides can vary significantly. For instance, in vitro studies have demonstrated that the binding of sulfadimethoxine to bovine serum albumin is influenced by the presence of other drugs, which can lead to potential drug-drug interactions.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound involves both Phase I and Phase II metabolic reactions, leading to the formation of various metabolites.

Phase I Metabolic Reactions

The primary Phase I metabolic reaction for this compound is N4-acetylation. This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme system. The resulting metabolite, N4-acetyl-sulfadimethoxine, is a major metabolite found in many species. Another Phase I reaction that has been observed for related sulfonamides is hydroxylation of the pyrimidine (B1678525) ring.

Phase II Conjugation Reactions (e.g., acetylation, glucuronidation, sulfation)

In addition to acetylation, this compound and its metabolites can undergo other Phase II conjugation reactions. Glucuronidation is a significant pathway, with the formation of N1-glucuronide and N4-glucuronide metabolites being reported. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation is another potential conjugation pathway, although it is generally considered a minor route for sulfonamides compared to acetylation and glucuronidation.

Excretion Mechanisms and Clearance Kinetics of this compound in Animal Models

This compound and its metabolites are eliminated from the body through various routes, with renal excretion being the most prominent.

The primary route of excretion for this compound and its metabolites is via the urine. In pigs, a significant portion of the administered dose is excreted in the urine as both the parent drug and its N4-acetyl metabolite. Biliary excretion also contributes to the elimination, as evidenced by the high concentrations found in bile.

The clearance kinetics of this compound have been studied in several animal models. In goats, the elimination half-life of sulfadimethoxine was reported to be approximately 10.5 hours, with a total body clearance of 0.024 L/hr/kg. In calves, the elimination half-life can be influenced by age and physiological status.

Interactive Data Table: Pharmacokinetic Parameters of a Related Sulfonamide (Sulfadimethoxine) in Goats

| Parameter | Value | Unit |

| Elimination half-life (t½) | 10.5 | hours |

| Volume of distribution (Vd) | 0.36 | L/kg |

| Total body clearance (Cl) | 0.024 | L/hr/kg |

Mechanistic Drug-Drug Interaction Studies Involving this compound: An Overview

Initial investigations into the metabolic pathways and potential for drug-drug interactions of the sulfonamide compound, this compound, have not yielded specific mechanistic data from publicly available research. The current body of scientific literature lacks detailed studies outlining its specific interactions with other therapeutic agents.

While information on the broader class of sulfonamide antibiotics indicates a potential for interactions, specific data for this compound is not available. Generally, sulfonamides can be subject to metabolic processes that may be influenced by co-administered drugs, potentially leading to altered efficacy or safety profiles. However, without direct research on this compound, any discussion of its drug-drug interaction profile remains speculative.

Further research, including in vitro studies with human liver microsomes and specific cytochrome P450 (CYP) enzyme assays, would be necessary to elucidate the metabolic pathways of this compound. Such studies are crucial for identifying the specific enzymes responsible for its biotransformation and for determining its potential to act as an inhibitor or inducer of these enzymes. This information would form the basis for predicting and understanding its potential for drug-drug interactions.

Clinical studies are also essential to confirm any in vitro findings and to evaluate the clinical significance of any potential interactions in humans. These studies would involve co-administering this compound with other commonly used medications to assess any changes in the pharmacokinetic profiles of either drug.

At present, due to the absence of specific research, no definitive data tables or detailed findings on the mechanistic drug-drug interactions of this compound can be provided. The scientific community awaits dedicated studies to characterize the pharmacokinetic and biotransformation profile of this particular compound to ensure its safe and effective use in clinical practice.

Structure Activity Relationships Sar and Structural Optimization of Salazodimethoxine

Systematic Elucidation of Key Structural Features for Salazodimethoxine Activity

The molecular architecture of this compound can be deconstructed into three principal components: the sulfanilamide (B372717) moiety, the dimethoxyprimidine ring, and the azo-linked salicylic (B10762653) acid group. The biological activity of the compound is likely a composite of the contributions from each of these fragments.

The sulfanilamide moiety is a well-established pharmacophore in antibacterial agents. openaccesspub.orgnih.govslideshare.net The key structural features essential for the antibacterial activity of sulfonamides include a free p-amino group, which is crucial for mimicking p-aminobenzoic acid (PABA), a vital substrate in the bacterial folic acid synthesis pathway. nih.govyoutube.com It is hypothesized that any substitution on this amino group would diminish or abolish its antimicrobial activity, unless the substituent is metabolically converted back to a free amino group in vivo. slideshare.net The sulfur atom must be directly linked to the benzene (B151609) ring, and the amino and sulfonyl groups are most effective when they are in a 1,4-position relative to each other. slideshare.net

Table 1: Hypothetical Key Structural Features of this compound and Their Putative Roles

| Structural Feature | Component | Putative Role in Biological Activity |

| p-Aminophenyl group | Sulfanilamide Moiety | Essential for mimicking PABA and competitive inhibition of dihydropteroate (B1496061) synthase. |

| Sulfonamide Linkage | Sulfanilamide Moiety | Connects the sulfanilamide core to the pyrimidine (B1678525) ring; its pKa is critical for activity. |

| Dimethoxypyrimidine Ring | Heterocyclic Moiety | Modulates potency and pharmacokinetic properties; influences the pKa of the sulfonamide. |

| Azo Linkage | Linker | May function as a prodrug linkage, allowing for targeted release of active components. |

| Salicylic Acid Moiety | Carrier/Modulator | Potential anti-inflammatory action upon cleavage; influences overall physicochemical properties. |

Rational Design and Synthesis of this compound Analogues Based on SAR

Based on the elucidated SAR, the rational design of this compound analogues can be pursued to optimize its activity profile. Synthetic modifications would systematically alter specific parts of the molecule to probe their influence on biological activity.

Modifications of the Pyrimidine Ring: The substituents on the pyrimidine ring are a prime target for modification. proquest.comacs.orgproquest.comresearchgate.netnih.gov Replacing the methoxy (B1213986) groups with other substituents of varying electronic and steric properties could fine-tune the pKa of the sulfonamide and its binding affinity to the target enzyme. For instance, introducing electron-withdrawing groups could lower the pKa, potentially altering the ionization state at physiological pH and impacting cell penetration and activity. nih.gov Varying the size of the substituents could also explore the steric tolerance of the enzyme's binding pocket.

Alterations of the Sulfonamide Linkage: While the core sulfanilamide structure is generally considered essential for antibacterial action, minor modifications could be explored. openaccesspub.orgnih.gov For example, bioisosteric replacement of the sulfonamide group with a sulfinamide or other similar linkers could be investigated, although this would likely have a profound impact on the established mechanism of action.

Variations of the Azo-Linked Moiety: The salicylic acid portion of the molecule offers significant opportunities for modification. Replacing salicylic acid with other aromatic carboxylic acids or different anti-inflammatory agents could lead to new combination prodrugs with altered therapeutic profiles. The position of the azo linkage on the salicylic acid ring could also be varied to assess its impact on cleavage and subsequent drug release.

Table 2: Proposed this compound Analogues and the Rationale for Their Design

| Analogue Series | Proposed Modification | Rationale for Design |

| Pyrimidine Substituent Analogues | Replace methoxy groups with halogens, alkyls, or trifluoromethyl groups. | To investigate the influence of electronic and steric effects on activity and pKa. |

| Azo-Linked Moiety Analogues | Replace salicylic acid with other NSAIDs (e.g., ibuprofen, naproxen). | To create novel dual-action prodrugs with different anti-inflammatory profiles. |

| Isomeric Analogues | Vary the substitution pattern on the pyrimidine and salicylic acid rings. | To explore the optimal spatial arrangement of functional groups for target binding and cleavage. |

| Bioisosteric Replacement Analogues | Replace the sulfonamide group with a bioisostere. | To explore novel mechanisms of action and potentially overcome resistance. |

The synthesis of these proposed analogues would likely follow established methodologies in medicinal chemistry, involving multi-step reaction sequences.

Computational Approaches in this compound SAR and Molecular Modeling (e.g., QSAR, molecular docking)

Computational chemistry provides powerful tools to rationalize the SAR of this compound and guide the design of new analogues, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): A QSAR study on a series of this compound analogues could establish a mathematical relationship between their chemical structures and biological activities. nih.govresearchgate.netjohronline.commdpi.com This would involve calculating various molecular descriptors for each analogue, such as electronic properties (e.g., Hammett constants, partial charges), steric parameters (e.g., molar refractivity, Taft parameters), and lipophilicity (e.g., logP). mdpi.com A statistical model, often derived using multiple linear regression or machine learning algorithms, would then be developed to correlate these descriptors with the observed biological activity. johronline.comjbclinpharm.org A robust QSAR model could then be used to predict the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: Molecular docking simulations could provide insights into the binding mode of this compound and its analogues within the active site of a target protein, such as dihydropteroate synthase. rjb.roscholarsresearchlibrary.comnih.govsemanticscholar.orgnih.gov This technique predicts the preferred orientation of the ligand in the binding pocket and estimates the binding affinity. By visualizing the docked poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for designing analogues with improved binding affinity and selectivity. For instance, docking studies could reveal whether there is available space in the binding pocket to accommodate bulkier substituents on the pyrimidine ring, or if a specific hydrogen bond donor/acceptor is crucial for potent inhibition.

Table 3: Application of Computational Approaches to this compound Research

| Computational Method | Application to this compound | Potential Insights |

| QSAR | Correlate physicochemical properties of analogues with their biological activity. | Predict the activity of novel analogues; identify key molecular descriptors for activity. |

| Molecular Docking | Simulate the binding of this compound and its analogues to a target enzyme. | Elucidate the binding mode; predict binding affinity; guide the design of more potent inhibitors. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for activity. | Guide the design of structurally novel compounds with the same biological activity. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the binding pose and the flexibility of the active site. |

The integration of these computational approaches with synthetic chemistry and biological testing would create a powerful and efficient workflow for the structural optimization of this compound.

Analytical Methodologies for Salazodimethoxine Quantification and Characterization in Research Settings

Chromatographic Techniques for Salazodimethoxine Analysis (e.g., HPLC, LC-MS/MS, GC-MS)

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds within a mixture. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a versatile method used for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov When coupled with a photodiode array detector, HPLC can provide quantitative data and preliminary identification based on retention time and UV-Vis spectra. nih.govnih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity by combining the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. lcms.cznih.gov This technique is particularly powerful for analyzing trace levels of compounds in complex matrices. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, suitable for volatile and thermally stable compounds. mdpi.comscispec.co.th It separates compounds in a gaseous mobile phase and detects them with a mass spectrometer, providing structural information and sensitive quantification. mdpi.comshimadzu.com For non-volatile compounds, derivatization is often required to increase volatility for GC-MS analysis. youtube.com

Despite the widespread use of these techniques for analyzing sulfonamides, a specific search of the scientific literature yielded no established or validated HPLC, LC-MS/MS, or GC-MS methods developed explicitly for the analysis of this compound.

Spectroscopic Methods for this compound Detection and Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules by observing the magnetic properties of atomic nuclei. msu.edunih.gov One-dimensional and two-dimensional NMR experiments can reveal the connectivity of atoms within a molecule, providing unambiguous structural assignment. mdpi.comsemanticscholar.org Quantitative NMR (qNMR) can also be used to determine the concentration of an analyte with high precision, often using an external or internal standard. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with fragmentation techniques (MS/MS), it can provide detailed structural information by analyzing the patterns of fragment ions. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental formula of a compound. nih.gov

A review of current research indicates that no specific NMR or mass spectrometry data has been published for the structural characterization or detection of this compound.

Bioanalytical Method Validation for this compound in Biological Matrices (research samples)

Bioanalytical method validation is a critical process in pharmaceutical research to ensure that an analytical method is reliable, reproducible, and accurate for the quantitative determination of a drug or its metabolites in a specific biological matrix like blood, plasma, or urine. europa.eunih.govrrml.ro The validation process involves evaluating several key parameters to demonstrate the method's suitability for its intended purpose. fda.govfda.gov

Key validation parameters typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample. nih.gov

Accuracy: The closeness of the measured value to the nominal or known true value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. fda.gov

There are currently no published studies detailing the validation of a bioanalytical method for the quantification of this compound in any biological matrix.

Future Research Avenues and Conceptual Applications of Salazodimethoxine

Exploration of Novel Conceptual Therapeutic Indications for Salazodimethoxine

The therapeutic potential of this compound could extend beyond the traditional antibacterial applications of sulfonamides. Drawing parallels from related compounds, several novel therapeutic avenues can be conceptualized.

Anti-inflammatory and Immunomodulatory Roles: Inspired by sulfasalazine's efficacy in inflammatory bowel disease and rheumatoid arthritis, this compound could be investigated for similar immunomodulatory properties. nih.govajchem-b.com Its chemical structure suggests it may influence pathways involved in inflammation. Preclinical studies could explore its effect on inflammatory mediators and immune cell function.

Antiprotozoal Activity: Sulfonamides, often in combination, are used to treat various protozoal infections. nih.gov this compound could be screened for activity against parasites like Toxoplasma gondii and coccidia, potentially offering new therapeutic options in both human and veterinary medicine.

Anticancer Potential: Certain sulfonamide derivatives have demonstrated anticancer properties by inhibiting key enzymes involved in tumor growth and survival. ajchem-b.comresearchgate.net Future research could assess this compound's cytostatic or cytotoxic effects on various cancer cell lines, exploring its potential as a lead compound for oncological applications.

A comparative overview of the established and conceptual therapeutic indications for this compound and related sulfonamides is presented in Table 1.

| Therapeutic Area | Sulfadimethoxine (Established) | Sulfasalazine (Established) | This compound (Conceptual) |

| Bacterial Infections | Broad-spectrum antibacterial | Limited antibacterial effect | Potential broad-spectrum antibacterial |

| Coccidiosis | Effective, especially in veterinary medicine | Not indicated | High potential for investigation |

| Inflammatory Bowel Disease | Not indicated | Effective for ulcerative colitis | Potential efficacy based on structural similarity |

| Rheumatoid Arthritis | Not indicated | Effective as a DMARD | Potential as a novel anti-inflammatory agent |

| Oncology | Limited investigation | Investigated for chemopreventive effects | Potential as an anticancer agent |

Table 1: Comparative Therapeutic Indications of this compound and Related Sulfonamides. This table outlines the established uses of sulfadimethoxine and sulfasalazine and proposes conceptual therapeutic areas for this compound based on the known activities of related compounds.

Development of Advanced Delivery Systems for this compound (conceptual, research stage)

To enhance the therapeutic efficacy and target-specific action of this compound, the development of advanced drug delivery systems is a promising research avenue.

Nanoparticle-based Formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, bioavailability, and pharmacokinetic profile. These systems can be engineered for targeted delivery to specific tissues or cells, minimizing off-target effects.

Stimuli-responsive Systems: The design of delivery systems that release this compound in response to specific physiological or external stimuli (e.g., pH, enzymes, temperature) at the site of action would represent a significant advancement. This approach could be particularly beneficial for treating localized inflammatory conditions or tumors.

Topical and Transdermal Delivery: For potential dermatological applications, formulating this compound into microemulsions, gels, or patches could facilitate localized delivery and reduce systemic exposure.

Table 2 provides a conceptual overview of potential advanced delivery systems for this compound.

| Delivery System | Conceptual Advantage | Potential Application |

| Liposomes | Improved solubility, reduced toxicity, potential for passive targeting | Systemic inflammatory diseases, cancer therapy |

| Polymeric Nanoparticles | Controlled release, surface functionalization for active targeting | Targeted delivery to inflamed tissues or tumors |

| pH-sensitive Hydrogels | Localized release in acidic environments (e.g., inflamed tissue, tumor microenvironment) | Inflammatory bowel disease, topical anti-inflammatory |

| Microneedle Patches | Enhanced transdermal delivery, painless administration | Localized skin inflammation, dermatological infections |

Table 2: Conceptual Advanced Delivery Systems for this compound. This table details hypothetical advanced delivery systems for this compound, outlining their potential benefits and applications in a research context.

Integration of this compound into Combination Strategies (mechanistic, preclinical)

The therapeutic potential of this compound could be significantly amplified through combination with other therapeutic agents. Such strategies would aim to achieve synergistic effects, overcome potential resistance mechanisms, and reduce the required doses of individual drugs.

Combination with Other Antimicrobials: In line with the use of other sulfonamides, combining this compound with inhibitors of dihydrofolate reductase, such as trimethoprim, could lead to a synergistic antibacterial effect through the sequential blockade of the folic acid synthesis pathway. researchgate.net

Synergy with Anti-inflammatory Drugs: For inflammatory conditions, co-administration of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could offer a multi-pronged approach to managing inflammation, potentially allowing for lower doses of each agent and reducing side effects.

Combination with Chemotherapeutic Agents: In a conceptual oncological setting, this compound could be investigated in combination with standard chemotherapeutic drugs to enhance their efficacy or to overcome drug resistance.

Table 3 outlines potential preclinical combination strategies for this compound.

| Combination Agent | Rationale for Combination | Potential Therapeutic Target |

| Trimethoprim | Sequential blockade of bacterial folic acid synthesis | Bacterial infections |

| Diclofenac (NSAID) | Complementary anti-inflammatory mechanisms | Inflammatory disorders |

| Dexamethasone (Corticosteroid) | Potentiation of anti-inflammatory and immunomodulatory effects | Severe or chronic inflammatory conditions |

| Doxorubicin (Chemotherapy) | Potential for synergistic cytotoxicity and overcoming drug resistance | Various cancers |

Table 3: Mechanistic and Preclinical Combination Strategies for this compound. This table presents hypothetical combination therapies involving this compound, the scientific rationale behind them, and their potential therapeutic applications.

Unexplored Mechanistic Aspects and Research Gaps for this compound

Despite the established mechanisms of action for the sulfonamide class, the specific molecular interactions and downstream effects of this compound remain largely uninvestigated.

Enzyme Inhibition Profile: A comprehensive screening of this compound against a panel of bacterial and human enzymes could reveal novel targets and provide insights into its specific mechanism of action beyond dihydropteroate (B1496061) synthase inhibition.

Immunomodulatory Pathways: The precise signaling pathways modulated by this compound in immune cells are unknown. Research into its effects on cytokine production, transcription factor activation (e.g., NF-κB), and immune cell differentiation would be highly valuable.

Pharmacogenomics: Investigating how genetic variations in drug-metabolizing enzymes and drug targets influence individual responses to this compound could pave the way for personalized medicine approaches.

Microbiome Interactions: Given that related compounds like sulfasalazine are metabolized by the gut microbiota, studying the interaction of this compound with the microbiome could reveal novel metabolites with biological activity and explain inter-individual variability in response.

Potential for this compound in Non-Therapeutic Research Applications (e.g., as a biochemical probe molecule)

Beyond its therapeutic potential, the chemical structure of this compound lends itself to several non-therapeutic research applications.

Biochemical Probe: Modified versions of this compound, for instance, by incorporating a fluorescent tag or a reactive group, could be synthesized to serve as biochemical probes. These probes could be used to identify and study the binding partners of sulfonamides within cells, helping to elucidate their mechanisms of action and off-target effects.

Tool for Studying Enzyme Kinetics: As a potential enzyme inhibitor, this compound could be utilized as a tool compound in biochemical and pharmacological studies to investigate the kinetics and structure-activity relationships of its target enzymes.

Lead Compound for Fragment-Based Drug Discovery: The sulfonamide core of this compound can serve as a starting point for fragment-based drug discovery campaigns, where small chemical fragments are screened and then grown or combined to create novel drug candidates with high affinity and selectivity for a specific biological target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。